molecular formula C14H11FO2 B1445402 3-(3-Fluoro-benzyl)-benzoic acid CAS No. 886569-96-6

3-(3-Fluoro-benzyl)-benzoic acid

Cat. No. B1445402
M. Wt: 230.23 g/mol
InChI Key: RPTTVZIXRSLVJG-UHFFFAOYSA-N
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Description

3-(3-Fluoro-benzyl)-benzoic acid (3-FBBA) is a synthetic organic compound composed of a benzene ring with a carboxylic acid group and a 3-fluorobenzyl group attached to the ring. It is a colorless solid with a melting point of 97-100°C. 3-FBBA is a versatile compound that has a wide range of applications in scientific research, ranging from the synthesis of pharmaceuticals to the study of biochemical and physiological effects. In

Scientific Research Applications

  • 3-Fluorobenzyl chloride : This compound is used as a building block in organic synthesis . It can be used to construct more complex organic molecules for various applications in fields like medicinal chemistry, materials science, and biochemistry.

  • 3-(3’-Fluorobenzyloxy)phenylboronic acid : While the specific applications of this compound are not mentioned, boronic acids are generally used in organic synthesis, particularly in Suzuki coupling reactions. They can be used to form carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.

  • 3-Fluorobenzyl chloride : This compound is used as a building block in organic synthesis . It can be used to construct more complex organic molecules for various applications in fields like medicinal chemistry, materials science, and biochemistry.

  • 3-(3’-Fluorobenzyloxy)phenylboronic acid : While the specific applications of this compound are not mentioned, boronic acids are generally used in organic synthesis, particularly in Suzuki coupling reactions. They can be used to form carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.

properties

IUPAC Name

3-[(3-fluorophenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-2-4-11(9-13)7-10-3-1-5-12(8-10)14(16)17/h1-6,8-9H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTTVZIXRSLVJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-benzyl)-benzoic acid

Synthesis routes and methods

Procedure details

A mixture of methyl 3-(3-fluorobenzyl)benzoate and lithium hydroxide (0.227 g; 5.42 mmol) in water (5 mL) and THF (5 mL) was heated at 60° C. for 3 hours and concentrated under reduced pressure. The resulting aqueous solution was acidified with a 6N solution of hydrochloric acid in water. The resulting precipitate was filtered off to give 0.198 g (79%) of 3-(3-fluorobenzyl)benzoic acid which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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